![molecular formula C8H11NO2 B12857803 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- CAS No. 27396-40-3](/img/structure/B12857803.png)
2(5H)-Furanone, 5-[(1-methylpropyl)imino]-
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Overview
Description
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Biological Activity
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- (CAS No. 27396-40-3) is a compound belonging to the furanone family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.
The molecular formula of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is C10H15NO3, with a molecular weight of approximately 197.23 g/mol. The structure includes a furanone ring with an imino group, which contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- |
InChI Key | VHECQSQUISAZBY-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of 2(5H)-furanone exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of certain furanone derivatives against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) as low as 8 μg/mL for some compounds .
Table 1: Antimicrobial Activity of Furanone Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Furanone 26 | Staphylococcus aureus | 8 |
Furanone F105 | Bacillus subtilis | 10 |
Reference | Vancomycin | 16 |
These compounds not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of furanones. Studies suggest that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Synergistic Effects with Antibiotics
Notably, some furanone derivatives have demonstrated synergistic effects when combined with conventional antibiotics. For instance, furanone 26 enhanced the efficacy of aminoglycosides like gentamicin and amikacin against resistant strains of bacteria, improving treatment outcomes for infected wounds .
The biological activity of 2(5H)-furanones is attributed to their ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as methoxy and imino allows for hydrogen bonding and hydrophobic interactions that can modulate enzyme activity or receptor signaling pathways .
Case Studies
A significant case study involved the application of furanones in wound healing models. In vivo experiments demonstrated that treatment with furanone derivatives significantly accelerated wound closure rates in infected rat models compared to controls . This underscores their potential as therapeutic agents in clinical settings.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of 2(5H)-furanone derivatives against a range of pathogenic bacteria. For instance, a series of sulfur-containing 2(5H)-furanone derivatives exhibited notable activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL for certain compounds . The leading compound in this study, identified as 26 , not only showed strong antibacterial activity but also enhanced the effectiveness of aminoglycoside antibiotics like gentamicin and amikacin when used in combination .
Quorum Sensing Inhibition
Another significant application of 2(5H)-furanone derivatives is their role as quorum sensing inhibitors (QSI). A specific derivative, 23e , was found to inhibit quorum sensing systems in Pseudomonas aeruginosa, thereby reducing virulence factors and enhancing the antibacterial effects of antibiotics such as ciprofloxacin . This property is particularly valuable in combating antibiotic-resistant bacterial strains.
Synthetic Methodologies
The synthesis of 2(5H)-furanone derivatives often involves various organic reactions that allow for the introduction of functional groups to enhance biological activity. For example, the synthesis of chiral sulfanyl and sulfonyl derivatives has been explored extensively, utilizing techniques such as oxidation reactions to produce compounds with improved antimicrobial properties .
Structural Insights
The structural characterization of synthesized compounds typically involves advanced techniques like NMR spectroscopy and X-ray diffraction. These methods confirm the molecular configurations that are crucial for understanding the relationship between structure and biological activity .
Case Studies
Study | Compound | Target Bacteria | MIC (μg/mL) | Notes |
---|---|---|---|---|
Study A | Compound 26 | Staphylococcus aureus | 8 | Enhanced efficacy with gentamicin |
Study B | Compound 23e | Pseudomonas aeruginosa | Not specified | Effective QSI; reduced virulence factors |
Case Study: Antimicrobial Efficacy
In a recent investigation, researchers synthesized a new series of furanone derivatives that showed promising results against both planktonic and biofilm-embedded bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study: Quorum Sensing Inhibition
Another study focused on the QSI properties of furanone derivatives, demonstrating that compound 23e significantly inhibited quorum sensing mechanisms in Pseudomonas aeruginosa, which could lead to novel therapeutic strategies against biofilm-related infections .
Properties
CAS No. |
27396-40-3 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-butan-2-yliminofuran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7-4-5-8(10)11-7/h4-6H,3H2,1-2H3 |
InChI Key |
OHKFAGZPMCHTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=C1C=CC(=O)O1 |
Origin of Product |
United States |
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